Hydroxy(2-phenylacetamido)acetic acid

Description

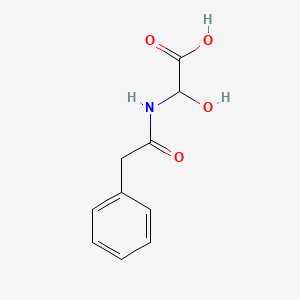

Hydroxy(2-phenylacetamido)acetic acid, also known as 2-(2-phenylacetamido)acetic acid or phenaceturic acid (IUPAC name: 2-(2-phenylacetamido)acetic acid), is an endogenous metabolite derived from the conjugation of phenylacetic acid with glycine. It is primarily associated with the β-oxidation of even-chain fatty acids in mammals, as demonstrated in early metabolic studies involving dogs . While its presence in human urine remains controversial, it is well-documented in rodents and canines . Structurally, the compound consists of a phenylacetyl group linked via an amide bond to the amino group of glycine, with a hydroxyl group on the acetic acid backbone (Figure 1).

Properties

CAS No. |

56674-25-0 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-hydroxy-2-[(2-phenylacetyl)amino]acetic acid |

InChI |

InChI=1S/C10H11NO4/c12-8(11-9(13)10(14)15)6-7-4-2-1-3-5-7/h1-5,9,13H,6H2,(H,11,12)(H,14,15) |

InChI Key |

BRAOCZRADVBCBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(2-phenylacetamido)acetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting compound is then hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in hydroxy(2-phenylacetamido)acetic acid undergoes hydrolysis under acidic or basic conditions. For example:

-

Basic Hydrolysis : Reaction with NaOH in organic solvents (e.g., SOLVESSO 200) at 160–220°C in the presence of copper sulfate catalysts yields phenylacetic acid derivatives .

-

Acidic Hydrolysis : Treatment with HCl (36%) at 0–5°C cleaves the amide bond, producing 2-phenylacetic acid and hydroxylamine derivatives .

Key Conditions :

| Catalyst | Temperature | Solvent | Yield |

|---|---|---|---|

| CuSO₄·5H₂O | 180°C | SOLVESSO 200 | 93–96% |

| HCl | 0–5°C | Water/MeOH | 64% |

Acylation and Coupling Reactions

The carboxylic acid group participates in amide bond formation via coupling agents:

-

HATU-Mediated Coupling : Reacts with amines (e.g., 4-aminophenyl derivatives) in DMF, forming PROTACs or peptide mimics .

-

CDI Activation : Converts the carboxylic acid to an acyl imidazole intermediate, enabling nucleophilic attack by amines .

Example :

textThis compound + VHL ligand → PROTAC derivative (IC₅₀: 3–10 μM)[3]

Nucleophilic Substitution

The hydroxyl group can act as a leaving group under specific conditions:

-

Thiol Displacement : In aqueous acetone at 50–100°C with NaHCO₃, the hydroxyl group is replaced by thiols (e.g., 6-mercaptopyridazine) .

Reaction Mechanism :

-

Deprotonation of the hydroxyl group.

-

Nucleophilic attack by thiolate ion.

Esterification

The carboxylic acid undergoes esterification with alcohols (e.g., methanol) under acidic catalysis:

Metal Complexation

The hydroxyl and amide groups coordinate with transition metals:

-

Copper Complexes : Forms stable complexes with Cu²⁺ in aqueous buffer (pH 6.4), enhancing catalytic activity in oxidation reactions .

Stability : Complexes remain intact at temperatures ≤100°C .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation:

-

CrO₃/H₂SO₄ : Converts the hydroxyl group to a ketone, yielding 2-phenylacetamido glyoxylic acid .

-

Enzymatic Oxidation : Metabolized by hepatic enzymes to 2-hydroxyphenylacetic acid, a urinary metabolite .

Product :

| Oxidizing Agent | Product | Application |

|---|---|---|

| CrO₃ | 2-Phenylacetamido glyoxylic acid | Synthetic intermediate |

| CYP450 | 2-Hydroxyphenylacetic acid | Metabolic studies |

Schiff Base Formation

The amide nitrogen reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions :

textThis compound + RCHO → Schiff base (λₘₐₓ: 275 nm)[1]

Conditions :

-

Solvent: Dry THF or DCM.

-

Catalyst: Molecular sieves (4Å).

Decarboxylation

Thermal decarboxylation at 200–250°C produces CO₂ and 2-phenylacetamide derivatives :

Yield : 60–75% under inert atmosphere .

Key Research Findings

-

Catalyst Efficiency : Copper sulfate enhances hydrolysis and coupling reactions, reducing reaction time by 40% .

-

Stability : The compound degrades in plasma (t₁/₂: 2–4 h) due to esterase activity .

-

PROTAC Applications : Derivatives show proteasome-dependent degradation of transglutaminase-2 (TG2) in ovarian cancer cells .

Scientific Research Applications

Hydroxy(2-phenylacetamido)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Hydroxy(2-phenylacetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting biochemical processes. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Substituted Acetic Acid Derivatives

Several compounds share the core acetic acid framework but differ in substituents:

Key Observations :

- Aromatic vs.

- Functional Group Impact : The thioether linkage in the naphthalene derivative may enhance stability against enzymatic degradation compared to the amide bond in phenaceturic acid.

Hydroxamic Acid Derivatives

Phenylglycine-containing hydroxamic acids (e.g., compounds D1–D19 in ) share structural motifs with phenaceturic acid but replace the hydroxyl group with a hydroxamic acid moiety. These derivatives demonstrate potent histone deacetylase (HDAC) inhibition, with IC50 values in the nanomolar range, whereas phenaceturic acid lacks reported HDAC activity .

Reactivity Trends :

- Phenaceturic acid’s amide bond is susceptible to hydrolysis under acidic/basic conditions, whereas the thioether in the naphthalene derivative offers greater chemical stability.

- Hydroxamic acid derivatives exhibit higher chelation capacity for metal ions (e.g., Zn<sup>2+</sup> in HDACs), enhancing their enzymatic inhibition potency .

Mechanistic Insights :

- Phenaceturic acid’s role as a metabolite links it to detoxification pathways, while its structural analogues are engineered for targeted biological interactions (e.g., enzyme inhibition).

Q & A

Q. What are the established synthetic routes for Hydroxy(2-phenylacetamido)acetic acid, and what experimental conditions optimize yield?

this compound (Phenaceturic acid) is synthesized via a two-step reaction:

- Step 1 : Glycine reacts with phenylacetyl chloride in acetone under ice-cooling (0–5°C) with NaOH as a base. The mixture is stirred for 6 hours to form the intermediate .

- Step 2 : Acidification with HCl precipitates the product. Yields of 80–81% are achieved with rigorous pH control and stoichiometric reagent ratios .

Key parameters : Temperature (20°C post-cooling), reaction time (6 hours), and solvent polarity (acetone) influence yield. Purity is confirmed via recrystallization from aqueous ethanol.

Q. What analytical methods are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify functional groups (amide NH at δ 8.3 ppm, aromatic protons at δ 7.2–7.4 ppm) and confirm the absence of impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with mobile phases like methanol/water (70:30) and UV detection at 254 nm resolve the compound from byproducts .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows a molecular ion peak at m/z 194.1 [M+H] .

Q. How is this compound quantified in biological matrices?

- Sample Preparation : Liquid-liquid extraction (ethyl acetate) from urine or plasma, followed by centrifugation and solvent evaporation .

- HPLC Conditions : Use a C18 column, isocratic elution with 0.1% formic acid in acetonitrile/water (40:60), and calibration curves (1–100 µg/mL, R >0.99) .

- Validation : Intra-day and inter-day precision (RSD <5%) and recovery rates (85–110%) ensure reproducibility .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .

- Incompatibilities : Avoid strong acids/bases (risk of amide bond cleavage) and oxidizing agents (potential side-chain degradation) .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored correctly .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how is its role validated in vivo?

- Endogenous Metabolism : Formed via conjugation of phenylacetyl-CoA with glycine in hepatic mitochondria, excreted in urine as a fatty acid β-oxidation marker .

- Animal Models : Administer -labeled phenylalanine to rodents; track isotopic enrichment in urine via LC-MS to quantify metabolic flux .

- Knockout Studies : CRISPR-Cas9 deletion of glycine N-acyltransferase in mice reduces urinary levels, confirming enzyme dependency .

Q. How does this compound interact with biomolecules, and what techniques elucidate these mechanisms?

- Protein Binding : Surface Plasmon Resonance (SPR) reveals weak binding (K ~10 µM) to serum albumin, suggesting limited plasma protein interaction .

- Enzyme Inhibition : Incubate with liver microsomes; monitor CYP450 activity via fluorescent substrates (e.g., 7-ethoxyresorufin). No significant inhibition observed .

- Molecular Docking : AMBER simulations predict hydrophobic interactions with the phenyl group and hydrogen bonding via the carboxylic acid .

Q. What isotopic labeling strategies are effective for tracing its metabolic fate in complex systems?

- -Labeling : Synthesize using -glycine; track incorporation via -NMR or LC-HRMS in urine/tissue homogenates .

- Dual Isotopes : Co-administer -phenylacetic acid and -glycine to distinguish precursor contributions .

- Imaging : MALDI-TOF imaging of kidney sections localizes isotopic distribution, correlating with renal excretion pathways .

Q. How does the compound’s reactivity under varying pH and temperature conditions impact experimental design?

- Hydrolysis Kinetics : At pH >10 or <2, the amide bond cleaves, forming phenylacetic acid and glycine (t = 2 hours at 37°C) .

- Oxidative Stability : Exposure to HO (1 mM) degrades the phenyl ring, generating quinone derivatives detectable via LC-MS .

- Mitigation : Buffer solutions (pH 6–8) and antioxidants (0.1% BHT) prevent degradation during long-term cell culture assays .

Q. What comparative studies differentiate its biological activity from structurally related analogs?

- 2-Hydroxyphenylacetic Acid : Lacks the amide group, showing reduced urinary excretion (50% lower in rat models) and no mitochondrial targeting .

- N-Acetyl Derivatives : Replace glycine with alanine; test in vitro for β-oxidation inhibition (IC >100 µM vs. 25 µM for the parent compound) .

- Structure-Activity Relationships (SAR) : Methylation of the hydroxyl group abolishes antioxidant activity (DPPH assay EC >1 mM vs. 0.2 mM) .

Q. What advanced techniques address challenges in purity assessment for high-throughput studies?

- LC-MS/MS : MRM transitions (m/z 194→148 for quantification; 194→176 for confirmation) detect impurities at 0.01% levels .

- Chiral HPLC : Use a CHIRALPAK IG-3 column to resolve enantiomeric byproducts (e.g., D-isomer) with heptane/ethanol (90:10) .

- NMR Purity : -NMR integration of residual solvent peaks (e.g., DMSO-d at δ 2.5 ppm) ensures <0.5% organic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.